molecular formula C9H12O4 B1583340 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 2231-66-5

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B1583340
Key on ui cas rn: 2231-66-5
M. Wt: 184.19 g/mol
InChI Key: XPGWFAZUEHWZIR-UHFFFAOYSA-N
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Patent
US08268859B2

Procedure details

Meldrum's acid (100.0 g) was charged to a dry, nitrogen flushed reactor. Acetone (632.1 mL) was then charged to the reactor and the mixture was agitated for about 5 minutes at 20° C.-25° C. until a solution was obtained. Acetic acid (0.791 mL) was then charged to the reactor, followed by 1.215 mL of morpholine, and the solution was agitated at 20° C.-25° C. for about 48 hours. An aliquot (˜0.2 mL) was withdrawn for analysis of the conversion, which may be monitored by either GC or 1H-NMR. If the ratio of the area % of 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione to Meldrum's acid is ≧80:20, proceed to the next step; if it is not, the batch should be aged for an additional 3 hours before repeating the check. The acetone was distilled at about 40° C. and 150-200 mmHg. After approximately two-thirds of the reaction volume was distilled out, 563 mL of methylcyclohexane was charged and the distillation continued until the acetone stopped distilling over. A total of 645 mL (508 g) of distillate was collected for this run. MTBE (500 mL) was charged to the batch at 40° C. and the batch was cooled to 20° C.-25° C. The solution was observed to make sure a cloudy solution was obtained (no solids). If there is solid present, additional MTBE may be charged to effect dissolution. The batch was quickly washed with two 50 g portions of 5 wt. % NaOH solution (prepared from 5 g of NaOH and 95 mL of water). The MTBE was distilled out at 40° C.-45° C. and 150-200 mmHg. A total of 400 mL (300 g) distillate was collected for this run. As distillation proceeds, a white slurry formed. The internal temperature was ramped to 0° C.-5° C. over 1 hour and then held at this temperature for at least 1 hour. The slurry was filtered, the cake was washed with two 100 mL portions of cold (˜0° C.-5° C.) methylcyclohexane, and the solid was dried at 20° C.-35° C. and 25-50 mmHg for no less than 4 hours. 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione was obtained as a white solid (93.7 g, 70.4% yield, 96.0 wt. % purity by assay).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
632.1 mL
Type
reactant
Reaction Step Two
Quantity
0.791 mL
Type
reactant
Reaction Step Three
Quantity
1.215 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH3:11][C:12]([CH3:14])=O.C(O)(=O)C.N1CCOCC1>CC(OC)(C)C>[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[C:6](=[C:12]([CH3:14])[CH3:11])[C:4](=[O:5])[O:3]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Two
Name
Quantity
632.1 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0.791 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.215 mL
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was agitated for about 5 minutes at 20° C.-25° C. until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the solution was agitated at 20° C.-25° C. for about 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
An aliquot (˜0.2 mL) was withdrawn for analysis of the conversion, which
WAIT
Type
WAIT
Details
the batch should be aged for an additional 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled at about 40° C.
DISTILLATION
Type
DISTILLATION
Details
After approximately two-thirds of the reaction volume was distilled out
ADDITION
Type
ADDITION
Details
563 mL of methylcyclohexane was charged
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
stopped distilling over
DISTILLATION
Type
DISTILLATION
Details
A total of 645 mL (508 g) of distillate was collected for this run
ADDITION
Type
ADDITION
Details
MTBE (500 mL) was charged to the batch at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the batch was cooled to 20° C.-25° C
CUSTOM
Type
CUSTOM
Details
was obtained (no solids)
ADDITION
Type
ADDITION
Details
may be charged
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
WASH
Type
WASH
Details
The batch was quickly washed with two 50 g portions of 5 wt. % NaOH solution (prepared from 5 g of NaOH and 95 mL of water)
DISTILLATION
Type
DISTILLATION
Details
The MTBE was distilled out at 40° C.-45° C.
DISTILLATION
Type
DISTILLATION
Details
A total of 400 mL (300 g) distillate was collected for this run
DISTILLATION
Type
DISTILLATION
Details
As distillation proceeds
CUSTOM
Type
CUSTOM
Details
a white slurry formed
WAIT
Type
WAIT
Details
The internal temperature was ramped to 0° C.-5° C. over 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
held at this temperature for at least 1 hour
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the cake was washed with two 100 mL portions of cold (˜0° C.-5° C.) methylcyclohexane
CUSTOM
Type
CUSTOM
Details
the solid was dried at 20° C.-35° C.
WAIT
Type
WAIT
Details
25-50 mmHg for no less than 4 hours

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)=C(C)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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